3-Nitropropionic acid

Description

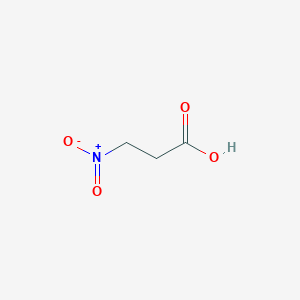

3-nitropropanoic acid is a C-nitro compound that is propanoic acid in which one of the methyl hydrogens has been replaced by a nitro group. It has a role as a neurotoxin, an EC 1.3.5.1 [succinate dehydrogenase (quinone)] inhibitor, an antimycobacterial drug and a mycotoxin. It is functionally related to a propionic acid. It is a conjugate acid of a 3-nitropropanoate. It is a tautomer of a 3-aci-nitropropanoic acid.

3-Nitropropionic acid has been reported in Phomopsis velata, Penicillium atrovenetum, and other organisms with data available.

Bovinocidin is isolated from Aspergillus sp. and moulds contaminating food Bovinocidin belongs to the family of Beta Amino Acids and Derivatives. These are amino acids having a (-NH2) group attached to the beta carbon atom.

succinate dehydrogenase inactivator; biosynthesized by FABACEAE plants from ASPARAGINE

Structure

3D Structure

Properties

IUPAC Name |

3-nitropropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO4/c5-3(6)1-2-4(7)8/h1-2H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBLZUCOIBUDNBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO4 | |

| Record name | 3-NITROPROPIONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20790 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1020982 | |

| Record name | 3-Nitropropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3-nitropropionic acid appears as golden crystals (from chloroform). (NTP, 1992), Golden solid; [CAMEO] Fine faintly beige crystals; [MSDSonline], Solid | |

| Record name | 3-NITROPROPIONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20790 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Nitropropionic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3470 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Bovinocidin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034259 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>17.9 [ug/mL] (The mean of the results at pH 7.4), greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Very soluble in water, ethanol, diethyl ether; soluble in warm chloroform; insoluble in ligroin | |

| Record name | SID47193673 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | 3-NITROPROPIONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20790 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-NITROPROPIONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4147 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from chloroform | |

CAS No. |

504-88-1 | |

| Record name | 3-NITROPROPIONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20790 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Nitropropionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=504-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitropropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-nitropropionic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64266 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Nitropropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitropropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.276 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-NITROPROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QY4L0FOX0D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-NITROPROPIONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4147 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Bovinocidin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034259 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

145 to 149 °F (NTP, 1992), 68-70 °C, 64 - 65 °C | |

| Record name | 3-NITROPROPIONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20790 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-NITROPROPIONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4147 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Bovinocidin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034259 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Historical and Technical Overview of 3-Nitropropionic Acid Research

An in-depth guide for researchers, scientists, and drug development professionals on the scientific journey and experimental landscape of the mitochondrial toxin, 3-Nitropropionic acid.

Introduction

3-Nitropropionic acid (3-NPA) is a potent, naturally occurring mitochondrial toxin that has carved a unique niche in the annals of neuroscience research. Initially identified as the causative agent in devastating livestock and human poisonings, it has since been repurposed as a crucial pharmacological tool to unravel the complex mechanisms of neurodegenerative diseases, most notably Huntington's disease. This technical guide provides a comprehensive historical context of 3-NPA research, detailed experimental protocols, quantitative toxicological data, and visual representations of its molecular interactions and experimental applications.

Historical Context and Key Milestones

The scientific inquiry into 3-NPA began not in the laboratory, but in response to real-world toxicological events. Its history is marked by a transition from an agricultural and public health concern to a valuable instrument in experimental neurology.

Early Observations and Discovery (1920s-1950s): The story of 3-NPA begins with observations of toxicity in livestock that had ingested certain plants. For many years, 3-NPA intoxication was a significant issue for domestic livestock that consumed plants containing the toxin[1]. The compound itself was first isolated in 1920[1]. However, it wasn't until the mid-20th century that its role as a potent toxin was firmly established. A significant breakthrough came with reports from China, where consumption of moldy sugarcane led to severe and often fatal neurological disorders in humans[1]. Researchers eventually isolated Arthrinium species of fungi from the contaminated sugarcane and identified 3-NPA as the responsible toxin[2]. These tragic incidents provided the initial impetus for a deeper scientific investigation into the compound's toxic properties.

Elucidation of the Mechanism of Action (1970s): A pivotal moment in 3-NPA research was the discovery of its precise molecular target. In 1977, it was demonstrated that 3-NPA is a "suicide" or irreversible inhibitor of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain (Complex II) and the Krebs cycle[1][3][4]. This irreversible inhibition leads to a catastrophic failure in cellular energy production, ultimately causing cell death[5][6]. This discovery was crucial as it provided a clear biochemical explanation for the profound toxicity observed in both animals and humans.

The Huntington's Disease Connection (1990s-Present): The 1990s marked a paradigm shift in 3-NPA research. Scientists observed that the pattern of neuronal damage induced by 3-NPA in experimental animals, particularly the selective degeneration of the striatum, bore a striking resemblance to the neuropathology of Huntington's disease (HD)[5][6][7][8][9][10]. This led to the development of the 3-NPA-induced animal model of HD, which has since become an invaluable tool for studying the disease's pathogenesis and for screening potential therapeutic agents[5][6][7][8][10][11][12][13][14]. Chronic systemic administration of 3-NPA in rodents was found to produce motor and cognitive deficits that closely mimic the symptoms of HD[5][7][8][12].

Quantitative Toxicological Data

The toxicity of 3-NPA has been quantified in various experimental models. The following tables summarize key quantitative data for easy comparison.

| Parameter | Animal Model | Route of Administration | Value | Reference |

| LD50 | Mouse | Oral | 68.1 mg/kg | [7] |

| Mouse | Intraperitoneal | 140 mg/kg | [1] | |

| Rat | Intraperitoneal | 67 mg/kg | [1] | |

| Rat | Subcutaneous | 22 mg/kg | [1] | |

| Possum | Oral | 110-170 mg/kg | [15] | |

| NOAEL | Rat | Chronic | 2.5 mg/kg/day | [16] |

Table 1: Acute Lethality and No-Observed-Adverse-Effect Level (NOAEL) of 3-NPA.

| Application | Cell/Tissue Type | Concentration | Duration | Effect | Reference |

| In Vitro Neurotoxicity | Cerebellar Granule Cells | 0.7 mM (LC50) | - | Cell Death | [3] |

| Astrocytes | 11 mM (LC50) | - | Cell Death | [3] | |

| Organotypic Striatal Slices | 25-100 µM | 24-48 hours | Neurotoxicity | [9][17] | |

| Chinese Hamster Ovary (CHO) Cells | As low as 10⁻⁸ M | - | Inhibition of formazan production | [18][19] | |

| In Vivo Model of HD | Rat | 10 mg/kg/day (i.p.) | 3-6 weeks | Chronic model, sustained metabolic alterations | [5] |

| Rat | 15 mg/kg/day (i.p.) | 7 days | Induction of HD-like symptoms | [20] | |

| Rat | 20 mg/kg (i.p.) | Acute (2 injections) | Acute model, HD-like phenotype | [5] | |

| Rat | 25 mg/kg (i.p.) | 6 days | Motor impairment and oxidative stress | [5] | |

| Mouse | 75 mg/kg/day | Subacute/Chronic | Neurotoxicity and cardiotoxicity | [21] |

Table 2: Effective Concentrations of 3-NPA in In Vitro and In Vivo Experiments.

Key Experimental Protocols

This section provides detailed methodologies for key experiments that have been instrumental in 3-NPA research.

Induction of Huntington's Disease-like Symptoms in Rats (Chronic Model)

Objective: To create a progressive neurodegenerative model that mimics the chronic nature of Huntington's disease.

Materials:

-

Male Lewis rats (chosen for their consistent response)[8]

-

3-Nitropropionic acid (3-NPA)

-

Saline solution (0.9% NaCl), pH adjusted to 7.4 with NaOH

-

Osmotic minipumps

-

Surgical equipment for implantation

Procedure:

-

Preparation of 3-NPA Solution: Dissolve 3-NPA in saline solution to the desired concentration. Adjust the pH to 7.4 to prevent irritation at the injection site.

-

Animal Preparation: Acclimatize male Lewis rats to the housing conditions for at least one week before the experiment.

-

Osmotic Pump Implantation:

-

Anesthetize the rat using an appropriate anesthetic agent.

-

Shave and sterilize the dorsal thoracic region.

-

Make a small subcutaneous incision and insert a pre-filled osmotic minipump. The pump is designed to deliver a continuous, low dose of 3-NPA (e.g., 10 mg/kg/day) over a period of several weeks[5][12].

-

Suture the incision and allow the animal to recover.

-

-

Behavioral Assessment: Monitor the rats daily for the development of motor deficits. Common assessments include:

-

Rotarod test: To measure motor coordination and balance.

-

Grip strength test: To assess muscle strength.

-

Open field test: To evaluate locomotor activity and anxiety-like behavior[20].

-

-

Histological and Biochemical Analysis: At the end of the experimental period, euthanize the animals and perfuse them with a fixative (e.g., paraformaldehyde).

-

Collect brain tissue for histological analysis (e.g., Nissl staining, immunohistochemistry for neuronal and glial markers) to assess striatal lesions[13].

-

Collect tissue for biochemical assays to measure markers of oxidative stress, mitochondrial enzyme activity, and neurotransmitter levels[11][20].

-

Measurement of Succinate Dehydrogenase (SDH) Inhibition

Objective: To quantify the inhibitory effect of 3-NPA on SDH activity in tissue homogenates or isolated mitochondria.

Principle: SDH activity can be measured spectrophotometrically by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP) or a tetrazolium salt like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)[18][22]. The rate of color change is proportional to the enzyme activity.

Materials:

-

Tissue sample (e.g., brain striatum, liver) or isolated mitochondria

-

Homogenization buffer

-

Succinate solution (substrate)

-

3-Nitropropionic acid (inhibitor)

-

DCPIP or MTT solution

-

Spectrophotometer

Procedure (using MTT as an example):

-

Tissue Preparation: Homogenize the tissue sample in a suitable buffer on ice. Centrifuge the homogenate to obtain a mitochondrial fraction if desired.

-

Reaction Mixture: In a microplate well or cuvette, prepare a reaction mixture containing:

-

Phosphate buffer

-

MTT solution

-

Tissue homogenate or mitochondrial suspension

-

-

Pre-incubation with Inhibitor: To test the effect of 3-NPA, pre-incubate the tissue preparation with various concentrations of 3-NPA for a specific duration before adding the substrate.

-

Initiation of Reaction: Start the reaction by adding the substrate, succinate.

-

Spectrophotometric Measurement: Immediately begin monitoring the increase in absorbance at the appropriate wavelength for the reduced formazan product (typically around 570 nm for MTT).

-

Data Analysis: Calculate the rate of the reaction (change in absorbance per unit time). Compare the rates in the presence and absence of 3-NPA to determine the percentage of inhibition. The concentration of 3-NPA that causes 50% inhibition (IC50) can be calculated from a dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological interactions and experimental processes is crucial for a comprehensive understanding of 3-NPA's effects. The following diagrams, created using the DOT language for Graphviz, illustrate key pathways and workflows.

Caption: Signaling pathway of 3-NPA-induced neurotoxicity.

Caption: Experimental workflow for the 3-NPA animal model of Huntington's disease.

Conclusion

The journey of 3-Nitropropionic acid from a naturally occurring toxin to a sophisticated tool in neuroscience research exemplifies the dynamic nature of scientific discovery. Its well-characterized mechanism of action, centered on the irreversible inhibition of succinate dehydrogenase, provides a robust platform for investigating the downstream consequences of mitochondrial dysfunction. The 3-NPA animal model, despite its limitations as a non-genetic model, continues to be a cornerstone in Huntington's disease research, offering valuable insights into the disease's pathophysiology and providing a crucial system for the preclinical evaluation of novel therapeutic strategies. This guide serves as a foundational resource for researchers aiming to leverage the power of this remarkable molecule in their own investigations into the complexities of neurodegeneration.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. mdpi.com [mdpi.com]

- 3. 3-Nitropropionic acid: an astrocyte-sparing neurotoxin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Nitropropionate, the toxic substance of Indigofera, is a suicide inactivator of succinate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. conductscience.com [conductscience.com]

- 6. 3-Nitropropionic acid animal model and Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bio.vu.nl [bio.vu.nl]

- 8. 3-Nitropropionic Acid as a Tool to Study the Mechanisms Involved in Huntington’s Disease: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. [Model of Huntington's disease induced with 3-nitropropionic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Europinidin Mitigates 3-NPA-Induced Huntington’s Disease Symptoms in Rats: A Comprehensive Analysis of Oxidative Stress, Mitochondrial Enzyme Complex Activity, Pro-Inflammatory Markers and Neurotransmitter Alterations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The 3-NP Model of Striatal Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 3-Nitropropionic acid induces a spectrum of Huntington's disease-like neuropathology in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. An Overview of the Pathophysiological Mechanisms of 3-Nitropropionic Acid (3-NPA) as a Neurotoxin in a Huntington's Disease Model and Its Relevance to Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Poisoning with 3-nitropropionic acid in possums (Trichosurus vulpecula) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. 3-Nitropropionic acid neurotoxicity in organotypic striatal and corticostriatal slice cultures is dependent on glucose and glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 3-nitropropionic acid inhibition of succinate dehydrogenase (complex II) activity in cultured Chinese hamster ovary cells: antagonism by L-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Neuroprotective potency of mangiferin against 3-nitropropionic acid induced Huntington’s disease-like symptoms in rats: possible antioxidant and anti-inflammatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Mitochondrial Toxin 3-Nitropropionic Acid Induces Cardiac and Neurotoxicity Differentially in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

3-Nitropropionic Acid: A Comprehensive Technical Guide on the Fungal and Plant Neurotoxin

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Nitropropionic acid (3-NPA) is a potent, naturally occurring neurotoxin produced by a variety of fungi and plants. Its primary mechanism of toxicity involves the irreversible inhibition of succinate dehydrogenase (Complex II), a critical enzyme in both the Krebs cycle and the mitochondrial electron transport chain. This inhibition leads to cellular energy depletion, oxidative stress, and excitotoxicity, culminating in neuronal cell death. The selective vulnerability of striatal neurons to 3-NPA has led to its widespread use in creating animal models of neurodegenerative disorders, most notably Huntington's disease. This technical guide provides a comprehensive overview of 3-NPA, including its natural sources, mechanism of action, toxicology, and detailed experimental protocols for its study. The information presented is intended to serve as a valuable resource for researchers in toxicology, neuropharmacology, and drug development.

Introduction

3-Nitropropionic acid is a mycotoxin and phytotoxin with significant implications for both human and animal health.[1][2] It has been identified as the causative agent in outbreaks of foodborne illness, particularly from the consumption of moldy sugarcane.[2][3] In the laboratory, 3-NPA is a valuable tool for investigating the pathophysiology of neurodegenerative diseases characterized by mitochondrial dysfunction.[4][5] Its ability to induce selective striatal degeneration in animal models provides a platform for testing potential therapeutic interventions.[3][5]

Natural Occurrence

3-Nitropropionic acid is synthesized by a diverse range of fungal and plant species. Its presence has been documented in numerous agricultural commodities, posing a risk of contamination in the food chain.

Table 1: Natural Sources of 3-Nitropropionic Acid

| Kingdom | Genera | Common Sources |

| Fungi | Aspergillus, Arthrinium, Penicillium, Phomopsis, Diaporthe | Moldy sugarcane, peanuts, miso, soy sauce, coconuts[1][2][3][6] |

| Plantae | Astragalus, Coronilla, Indigofera, Lotus, Securigera (Fabaceae family) | Various leguminous plants (e.g., locoweeds, creeping indigo)[7][8] |

Some research suggests that endophytic fungi residing within plant tissues may be responsible for the production of 3-NPA in certain plants.

Mechanism of Toxicity

The toxicity of 3-NPA is primarily attributed to its irreversible inhibition of succinate dehydrogenase (SDH), also known as mitochondrial complex II. This enzyme plays a dual role in cellular metabolism, participating in both the Krebs cycle (catalyzing the oxidation of succinate to fumarate) and the electron transport chain (transferring electrons to the ubiquinone pool).

The inactivation of SDH by 3-NPA triggers a cascade of detrimental cellular events:

-

Energy Depletion: Inhibition of the Krebs cycle and electron transport chain leads to a significant reduction in ATP synthesis.

-

Oxidative Stress: The blockage of electron flow at Complex II results in the leakage of electrons and the generation of reactive oxygen species (ROS), such as superoxide anions. This overwhelms the cell's antioxidant defenses, leading to oxidative damage to lipids, proteins, and DNA.

-

Excitotoxicity: Energy depletion sensitizes neurons to glutamate, the primary excitatory neurotransmitter in the central nervous system. This leads to excessive activation of N-methyl-D-aspartate (NMDA) receptors, resulting in an influx of Ca2+ and subsequent activation of apoptotic pathways.[3]

-

Apoptosis: The combination of energy failure, oxidative stress, and excitotoxicity converges on the intrinsic and extrinsic pathways of programmed cell death, leading to the demise of affected neurons.

Signaling Pathways

The cellular response to 3-NPA toxicity involves a complex interplay of signaling pathways. The inhibition of SDH initiates a cascade that ultimately leads to apoptosis. Key signaling events include the release of cytochrome c from the mitochondria, activation of caspases, and the involvement of the Bcl-2 family of proteins. Additionally, cellular stress response pathways, such as those mediated by NRF2, p21, and AMPK, are activated in an attempt to mitigate the toxic effects of 3-NPA.

Signaling Pathway of 3-NPA Toxicity

Quantitative Toxicological Data

The toxicity of 3-NPA varies depending on the species, route of administration, and dose. The following tables summarize key quantitative toxicological data for 3-NPA.

Table 2: Acute Toxicity of 3-Nitropropionic Acid (LD50)

| Species | Route of Administration | LD50 (mg/kg) |

| Mouse | Oral | 68.1 |

| Mouse | Intraperitoneal | 140 |

| Rat | Intraperitoneal | 67 |

| Rat | Subcutaneous | 22 |

Table 3: In Vitro Inhibitory Concentrations of 3-Nitropropionic Acid

| Parameter | Target | Organism/Cell Line | Concentration |

| MIC | Growth | Mycobacterium tuberculosis | 3.3 µM |

| IC50 | InhA | Mycobacterium tuberculosis | 71 µM |

| Inhibitory Concentration | Formazan Production | Chinese Hamster Ovary (CHO) cells | 10 nM |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of 3-NPA.

Quantification of 3-Nitropropionic Acid by High-Performance Liquid Chromatography (HPLC)

This protocol describes a method for the quantitative analysis of 3-NPA in fungal cultures or plant extracts.

-

Sample Preparation:

-

For fungal cultures, centrifuge the culture broth to remove mycelia.

-

For plant material, homogenize the tissue in a suitable solvent (e.g., methanol/water mixture) and centrifuge to pellet cellular debris.

-

Extract the supernatant or clarified broth with ethyl acetate.

-

Evaporate the ethyl acetate extract to dryness and reconstitute the residue in the mobile phase.

-

-

HPLC Conditions:

-

Column: Hypersil C18 or equivalent reversed-phase column.

-

Mobile Phase: A mixture of acetonitrile and a potassium phosphate buffer (e.g., 0.02 M KH2PO4, pH 3.0) in a ratio of approximately 1:3 (v/v). The exact ratio may need to be optimized for your specific column and system.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at 210 nm.

-

Quantification: Generate a standard curve using known concentrations of a 3-NPA standard. Calculate the concentration of 3-NPA in the samples by comparing their peak areas to the standard curve.

-

Workflow for 3-NPA Quantification by HPLC

Succinate Dehydrogenase (SDH) Activity Assay (Spectrophotometric)

This assay measures the activity of SDH in isolated mitochondria or tissue homogenates by monitoring the reduction of an artificial electron acceptor.

-

Reagents:

-

Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 1 mM EDTA).

-

Substrate: Sodium succinate solution (e.g., 0.2 M).

-

Electron Acceptor: 2,6-dichlorophenolindophenol (DCPIP) solution.

-

Phenazine methosulfate (PMS) solution (to facilitate electron transfer to DCPIP).

-

-

Procedure:

-

Prepare the reaction mixture containing the assay buffer, DCPIP, and PMS.

-

Add the sample (isolated mitochondria or tissue homogenate) to the reaction mixture and incubate for a few minutes at a controlled temperature (e.g., 30°C).

-

Initiate the reaction by adding the succinate substrate.

-

Immediately monitor the decrease in absorbance at 600 nm over time using a spectrophotometer. The rate of DCPIP reduction is proportional to the SDH activity.

-

Calculate the enzyme activity based on the molar extinction coefficient of DCPIP.

-

Histochemical Staining for Succinate Dehydrogenase (SDH) Activity

This method allows for the visualization of SDH activity in tissue sections, which is useful for assessing the in situ effects of 3-NPA.

-

Reagents:

-

Incubation Medium: A solution containing sodium succinate, nitroblue tetrazolium (NBT), and a buffer (e.g., phosphate buffer, pH 7.6).

-

-

Procedure:

-

Prepare fresh-frozen tissue sections (e.g., brain tissue) on a cryostat and mount them on glass slides.

-

Incubate the sections in the incubation medium at 37°C in the dark. SDH activity will reduce the soluble yellow NBT to an insoluble blue-purple formazan precipitate at the site of the enzyme.

-

After incubation, wash the slides to remove excess NBT.

-

Mount the sections with an aqueous mounting medium and observe under a microscope. The intensity of the blue-purple staining corresponds to the level of SDH activity.

-

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be used to determine the cytotoxicity of 3-NPA on cultured cells.

-

Reagents:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., acidified isopropanol or DMSO).

-

-

Procedure:

-

Plate cells in a 96-well plate and allow them to adhere.

-

Treat the cells with various concentrations of 3-NPA for the desired duration.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Western Blot Analysis of Apoptosis Markers

This protocol is used to detect changes in the expression of key proteins involved in apoptosis in 3-NPA-treated cells or tissues.

-

Sample Preparation:

-

Lyse cells or homogenize tissues in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

-

Immunodetection:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for an apoptosis marker of interest (e.g., cleaved caspase-3, Bax, Bcl-2). The antibody dilution should be optimized according to the manufacturer's instructions.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.

-

Experimental Workflow for Western Blotting

3-NPA-Induced Animal Model of Huntington's Disease

Systemic administration of 3-NPA to rodents is a widely used method to model the neuropathological features of Huntington's disease.

-

Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.

-

3-NPA Administration:

-

Behavioral Assessment: Monitor for motor deficits, such as abnormal movements, gait disturbances, and reduced motor coordination.

-

Neuropathological Analysis: At the end of the study, perfuse the animals and collect the brains for histological and immunohistochemical analysis to assess striatal lesion volume and neuronal loss.

Conclusion

3-Nitropropionic acid is a significant natural toxin with a well-defined mechanism of action centered on the inhibition of mitochondrial succinate dehydrogenase. Its ability to induce a phenotype that mimics Huntington's disease in animal models has made it an invaluable tool for neurodegenerative disease research. This technical guide provides a foundation for researchers working with 3-NPA, offering key toxicological data and detailed experimental protocols. A thorough understanding of its properties and the appropriate methodologies for its study are crucial for advancing our knowledge of mitochondrial dysfunction in disease and for the development of novel therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Mitochondrial toxin 3-nitropropionic acid induces cardiac and neurotoxicity differentially in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biomarkers of 3-nitropropionic acid (3-NPA)-induced mitochondrial dysfunction as indicators of neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Nitropropionate, the toxic substance of Indigofera, is a suicide inactivator of succinate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-nitropropionic acid inhibition of succinate dehydrogenase (complex II) activity in cultured Chinese hamster ovary cells: antagonism by L-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Localization of superoxide anion production to mitochondrial electron transport chain in 3-NPA-treated cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-nitropropionic acid is a suicide inhibitor of mitochondrial respiration that, upon oxidation by complex II, forms a covalent adduct with a catalytic base arginine in the active site of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery of 3-Nitropropionic Acid as a Mitochondrial Toxin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitropropionic acid (3-NPA) is a potent and irreversible mitochondrial toxin that has become an invaluable tool in neuroscience research, particularly in the study of neurodegenerative diseases.[1][2][3] Naturally occurring in various plants and fungi, this compound selectively inhibits succinate dehydrogenase (SDH), a critical enzyme in both the Krebs cycle and the electron transport chain.[1][2][3] This targeted disruption of cellular respiration leads to a cascade of events culminating in cell death, a process that has been leveraged to create robust animal models of neurodegenerative conditions, most notably Huntington's disease.[2][4][5][6] This technical guide provides an in-depth overview of the discovery of 3-NPA as a mitochondrial toxin, its mechanism of action, and detailed protocols for key experiments used to characterize its effects.

Mechanism of Action: Irreversible Inhibition of Succinate Dehydrogenase

The primary molecular target of 3-NPA is succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain.[1][2] 3-NPA acts as a "suicide inhibitor," meaning it is converted into a reactive intermediate by the enzyme itself, which then covalently and irreversibly binds to the enzyme's active site.[1][3] This inactivation of SDH has profound consequences for cellular bioenergetics:

-

Disruption of the Krebs Cycle: SDH catalyzes the oxidation of succinate to fumarate in the Krebs cycle. Inhibition of this step halts the cycle, leading to an accumulation of succinate and a deficit in the production of reducing equivalents (FADH2).

-

Impaired Electron Transport Chain Function: As Complex II, SDH is a direct link between the Krebs cycle and the electron transport chain. Its inhibition blocks the transfer of electrons from succinate to the rest of the chain, severely impairing the cell's ability to generate ATP through oxidative phosphorylation.[1]

-

ATP Depletion: The compromised function of the electron transport chain leads to a significant drop in cellular ATP levels, triggering an energy crisis within the cell.[6]

-

Oxidative Stress: The disruption of the electron transport chain leads to the leakage of electrons and the subsequent generation of reactive oxygen species (ROS), such as superoxide radicals.[1] This increase in ROS overwhelms the cell's antioxidant defenses, leading to oxidative damage to proteins, lipids, and DNA.

This cascade of events ultimately triggers apoptotic and necrotic cell death pathways.[4] The striatum, a brain region with high metabolic demand, is particularly vulnerable to the toxic effects of 3-NPA, which is why this toxin is widely used to model the selective striatal neurodegeneration observed in Huntington's disease.[2][4][5]

Quantitative Data on 3-NPA Toxicity

The following tables summarize key quantitative data related to the toxic effects of 3-Nitropropionic acid from various in vitro and in vivo studies.

| Parameter | Cell Line/Organism | Value | Reference |

| IC50 (Cell Viability) | HepG2 | 692.5 μM | [7] |

| MIC (Antimycobacterial) | - | 3.3 μM | [7] |

Table 1: In Vitro Efficacy of 3-Nitropropionic Acid. IC50 (half-maximal inhibitory concentration) for cell viability and MIC (minimum inhibitory concentration) against mycobacteria.

| Animal Model | Dosing Regimen | Observed Effects | Reference |

| Rats (Wistar) | 10 mg/kg/day, i.p. (chronic) | Sustained metabolic alterations, hypokinetic symptoms | [4][8] |

| Rats | 20 mg/kg, i.p. (acute) | Hyperkinetic symptoms, extra-striatal lesions | [4] |

| Rats | 25 mg/kg, i.p. (once a day) | Model for Huntington's disease | [4] |

| Mice | 38 mg/kg/day | Activation of c-Jun kinase in striatum |

Table 2: In Vivo Dosing and Effects of 3-Nitropropionic Acid. Summary of common dosing regimens and their corresponding behavioral and cellular outcomes in rodent models.

| Parameter | Condition | Result | Reference |

| SDH Activity | Rats treated with 5, 10, 15, 20 mg/kg 3-NPA (1 hr) | Cortical reduction to 90.8%, 76.1%, 67.8%, 64.3% of control | [9] |

| Striatal reduction to 79.4%, 67.5%, 63.2%, 62.9% of control | [9] | ||

| ATP Levels | - | Depressed ATP levels | [6] |

Table 3: Biochemical Effects of 3-Nitropropionic Acid. Effects of 3-NPA on succinate dehydrogenase activity and ATP levels.

Key Experimental Protocols

Detailed methodologies for assessing the mitochondrial toxicity of 3-NPA are crucial for reproducible research. Below are protocols for key in vitro and in vivo experiments.

In Vitro Assays

1. Succinate Dehydrogenase (SDH) Activity Assay

This assay measures the enzymatic activity of SDH in cell or tissue lysates. A common method involves the use of a tetrazolium salt, such as INT (2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazolium chloride), which is reduced by SDH to a colored formazan product. The rate of formazan production is proportional to SDH activity and can be measured spectrophotometrically.

-

Reagents:

-

Sodium phosphate buffer (0.1M, pH 7.4)

-

Sodium succinate (15mM)

-

INT solution (1 mg/mL in distilled water)

-

Glacial acetic acid

-

Toluene

-

Sample (cell or tissue homogenate)

-

-

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, sodium succinate, and INT.

-

Add the enzyme sample to initiate the reaction. A blank with an inactivated enzyme sample should be run in parallel.

-

Incubate at 37°C for a defined period (e.g., 1 hour).

-

Stop the reaction by adding glacial acetic acid.

-

Extract the formazan product with toluene.

-

Measure the absorbance of the toluene layer at 495 nm.

-

Enzyme activity is calculated based on the change in absorbance over time and normalized to the protein concentration of the sample.

-

2. MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes, which are active in viable cells, reduce the yellow MTT to a purple formazan.

-

Reagents:

-

MTT solution (5 mg/mL in PBS)

-

MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)

-

Cell culture medium

-

-

Procedure:

-

Plate cells in a 96-well plate and treat with various concentrations of 3-NPA for the desired duration.

-

Add MTT solution to each well (final concentration of ~0.5 mg/mL).

-

Incubate for 3-4 hours at 37°C to allow formazan formation.

-

Add MTT solvent to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Read the absorbance at 590 nm. Cell viability is expressed as a percentage of the untreated control.[10]

-

3. ATP Level Measurement

Cellular ATP levels can be quantified using commercially available ATP bioluminescence assay kits. These assays are based on the ATP-dependent luciferin-luciferase reaction, where the amount of light produced is directly proportional to the amount of ATP present.

-

Procedure (General):

-

Culture and treat cells with 3-NPA as required.

-

Lyse the cells to release ATP.

-

Add the luciferase-luciferin reagent to the cell lysate.

-

Measure the luminescence using a luminometer.

-

ATP concentration is determined by comparing the luminescence of the sample to a standard curve of known ATP concentrations.

-

4. Reactive Oxygen Species (ROS) Detection

Intracellular ROS levels can be measured using fluorescent probes such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA). H2DCF-DA is a cell-permeable non-fluorescent probe that is de-esterified by intracellular esterases to dichlorodihydrofluorescein (DCFH), which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Procedure (General):

-

Load cells with H2DCF-DA by incubating them in a medium containing the probe.

-

Wash the cells to remove excess probe.

-

Treat the cells with 3-NPA.

-

Measure the increase in fluorescence over time using a fluorescence microplate reader, fluorescence microscope, or flow cytometer (excitation ~485 nm, emission ~535 nm).

-

In Vivo Protocols

1. 3-NPA Administration for Huntington's Disease Models

Systemic administration of 3-NPA to rodents is a widely used method to model the striatal degeneration seen in Huntington's disease.[4][5]

-

Acute Model:

-

Chronic Model:

2. Assessment of Neurodegeneration

-

Histology and Immunohistochemistry:

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: To detect apoptotic cells by labeling the fragmented DNA.

-

Procedure (General):

-

Prepare brain tissue sections (paraffin-embedded or frozen).

-

Permeabilize the tissue.

-

Incubate with a reaction mixture containing TdT and labeled dUTPs (e.g., fluorescently labeled or biotinylated).

-

Detect the incorporated label using fluorescence microscopy or a secondary detection system (for biotin).[11][12][13]

-

-

-

NeuN Staining: To identify and quantify neurons. A decrease in NeuN-positive cells indicates neuronal loss.

-

GFAP Staining: To identify reactive astrocytes (gliosis), which is a hallmark of neuroinflammation and neurodegeneration. An increase in GFAP-positive cells is typically observed in response to 3-NPA-induced damage.[14][15]

-

Procedure (General for IHC):

-

Deparaffinize and rehydrate tissue sections.

-

Perform antigen retrieval (e.g., heat-induced epitope retrieval).

-

Block non-specific binding sites.

-

Incubate with primary antibody (e.g., anti-NeuN or anti-GFAP).

-

Incubate with a labeled secondary antibody.

-

Develop the signal using a chromogen (e.g., DAB) or a fluorescent dye.

-

Counterstain (e.g., with hematoxylin) and mount.

-

-

-

-

Quantification of Striatal Lesions:

-

The volume of the striatal lesion can be quantified from serial brain sections stained with markers like cresyl violet (Nissl stain) or by immunohistochemistry. Image analysis software is used to measure the area of the lesion in each section, and the total volume is calculated.

-

Visualizing the Impact of 3-Nitropropionic Acid

The following diagrams illustrate the molecular pathway of 3-NPA toxicity and a typical experimental workflow for its investigation.

Caption: Molecular mechanism of 3-Nitropropionic acid toxicity.

Caption: Experimental workflow for assessing 3-NPA toxicity.

Conclusion

The discovery of 3-Nitropropionic acid as a specific and irreversible inhibitor of succinate dehydrogenase has provided the scientific community with a powerful tool to investigate the consequences of mitochondrial dysfunction. Its ability to recapitulate key features of neurodegenerative diseases, particularly the striatal pathology of Huntington's disease, has been instrumental in advancing our understanding of these complex disorders. The experimental protocols detailed in this guide provide a framework for researchers to reliably and reproducibly study the effects of 3-NPA, contributing to the ongoing efforts to develop effective therapies for diseases with underlying mitochondrial impairment.

References

- 1. selleckchem.com [selleckchem.com]

- 2. The 3-NP Model of Striatal Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-Nitropropionic acid-exogenous animal neurotoxin and possible human striatal toxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. conductscience.com [conductscience.com]

- 5. mdpi.com [mdpi.com]

- 6. 3-Nitropropionic acid animal model and Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Europinidin Mitigates 3-NPA-Induced Huntington’s Disease Symptoms in Rats: A Comprehensive Analysis of Oxidative Stress, Mitochondrial Enzyme Complex Activity, Pro-Inflammatory Markers and Neurotransmitter Alterations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The critical threshold of 3-nitropropionic acid-induced ischemic tolerance in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. opentrons.com [opentrons.com]

- 12. info.gbiosciences.com [info.gbiosciences.com]

- 13. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

3-Nitropropionic Acid's Effect on Succinate Dehydrogenase: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the effects of 3-Nitropropionic acid (3-NPA) on succinate dehydrogenase (SDH), a critical enzyme in cellular metabolism. 3-NPA, a natural toxin found in certain plants and fungi, is a potent and irreversible inhibitor of SDH (mitochondrial complex II). This document elucidates the "suicide" inhibition mechanism, wherein 3-NPA covalently modifies the enzyme's active site. The downstream consequences of this inhibition, including cellular energy depletion, oxidative stress, and excitotoxicity, are discussed in detail, with a focus on the signaling pathways implicated in 3-NPA-induced neurotoxicity. Quantitative data on the inhibitory potency of 3-NPA are presented in a structured format. Furthermore, this guide provides detailed experimental protocols for assessing SDH inhibition by 3-NPA, complete with workflow diagrams, to facilitate research in this area. This document is intended to be a valuable resource for researchers and professionals in drug development and neurodegenerative disease research.

Chapter 1: Introduction to 3-Nitropropionic Acid (3-NPA) and Succinate Dehydrogenase (SDH)

3-Nitropropionic Acid: A Natural Toxin

3-Nitropropionic acid (3-NPA) is a mycotoxin produced by various species of fungi, such as Arthrinium and Aspergillus, and is also found in certain leguminous plants of the Indigofera genus.[1] Human exposure can occur through the consumption of contaminated food, such as moldy sugarcane, leading to a condition known as "mildewed sugarcane poisoning".[2] The toxic effects of 3-NPA are primarily attributed to its potent inhibition of a key mitochondrial enzyme, succinate dehydrogenase.

Succinate Dehydrogenase (Mitochondrial Complex II): A Key Enzyme in Cellular Respiration

Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a crucial enzyme complex embedded in the inner mitochondrial membrane. It plays a dual role in cellular metabolism: it is a component of the electron transport chain and a key enzyme in the Krebs cycle (tricarboxylic acid cycle). In the Krebs cycle, SDH catalyzes the oxidation of succinate to fumarate. The electrons harvested from this reaction are then passed to the electron transport chain, contributing to the generation of ATP, the cell's primary energy currency.

Chapter 2: The Mechanism of Succinate Dehydrogenase Inhibition by 3-NPA

Irreversible "Suicide" Inhibition

3-NPA is a "suicide" inhibitor of succinate dehydrogenase, meaning that the enzyme itself converts the inhibitor into a reactive form that then irreversibly inactivates the enzyme.[3] This irreversible nature of inhibition distinguishes 3-NPA from competitive inhibitors like malonate.[3] Once SDH is inactivated by 3-NPA, the cell must synthesize new enzyme molecules to restore its function.

Covalent Adduct Formation with Arginine at the Active Site

The mechanism of irreversible inhibition involves the formation of a covalent bond between a reactive form of 3-NPA and a specific amino acid residue within the active site of SDH.[2][3] X-ray crystallography studies have revealed that upon oxidation by the flavin adenine dinucleotide (FAD) cofactor within the SDH active site, 3-NPA forms a covalent adduct with a critical arginine residue (Arg297 in avian mitochondrial complex II).[2][3] This covalent modification permanently blocks the active site, preventing the binding and oxidation of the natural substrate, succinate.

Chapter 3: Quantitative Analysis of 3-NPA's Inhibitory Effect on SDH

Key Kinetic Parameters: IC50 and Ki Values

The potency of an enzyme inhibitor is typically quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki). The IC50 value represents the concentration of an inhibitor that is required for 50% inhibition of the enzyme's activity under a given set of conditions. The Ki value is a measure of the binding affinity of the inhibitor to the enzyme. For irreversible inhibitors like 3-NPA, the kinetic analysis is more complex than for reversible inhibitors.

Table of Quantitative Data for SDH Inhibition by 3-NPA

The following table summarizes some of the reported quantitative data for the inhibitory effects of 3-NPA. It is important to note that the values can vary depending on the experimental system (e.g., isolated mitochondria, cell cultures, in vivo models) and the specific assay conditions.

| Parameter | Value | Experimental System | Reference |

| Ki | 1.84–2.00 mM | Rat heart muscle succinic dehydrogenase | [4] |

| MIC | 3.3 µM | Antimycobacterial activity | [2] |

| Effective Inhibitory Concentration | As low as 10⁻⁸ M | Formazan production in CHO cells | [5] |

| Neurotoxic Threshold | 50-60% SDH inhibition | Rat brain (in vivo) | [6] |

| Inactivating Concentration | ~3 mM | Cell-permeable irreversible inactivation | [7] |

Note: An early study characterized 3-NPA as a competitive inhibitor, which is now understood to be an oversimplification of its irreversible suicide inhibition mechanism.

Chapter 4: Cellular and Pathophysiological Consequences of SDH Inhibition by 3-NPA

The inhibition of SDH by 3-NPA triggers a cascade of detrimental cellular events, primarily stemming from impaired energy metabolism and increased oxidative stress.

Disruption of the Electron Transport Chain and TCA Cycle

As a key component of both the electron transport chain and the TCA cycle, the inhibition of SDH has profound consequences for cellular respiration. The blockage of succinate oxidation leads to a bottleneck in the TCA cycle and a reduced flow of electrons to the downstream complexes of the electron transport chain.

Energy Depletion (ATP Reduction)

The impaired function of the electron transport chain results in a significant decrease in ATP synthesis. This cellular energy deficit is a central factor in the toxicity of 3-NPA.

Oxidative Stress and Reactive Oxygen Species (ROS) Production

Mitochondria are a major source of reactive oxygen species (ROS) under normal physiological conditions. Inhibition of the electron transport chain at complex II can lead to an over-reduction of the components upstream of the block, promoting the leakage of electrons and the formation of superoxide radicals. This increase in ROS production contributes to oxidative stress, leading to damage of cellular components such as lipids, proteins, and DNA.

Excitotoxicity and Neuronal Cell Death

In the central nervous system, the energy deficit caused by 3-NPA can lead to the failure of ion pumps, resulting in depolarization of the neuronal membrane. This can trigger the excessive release of excitatory neurotransmitters like glutamate, leading to a phenomenon known as excitotoxicity. The overactivation of glutamate receptors, particularly the NMDA receptor, causes a massive influx of calcium ions, which in turn activates various downstream cell death pathways.

Signaling Pathways Involved in 3-NPA Induced Neurotoxicity

Chapter 5: Experimental Protocols for Studying 3-NPA's Effect on SDH

Protocol 1: Measurement of Succinate Dehydrogenase Activity Inhibition by 3-NPA using the MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. In living cells, mitochondrial dehydrogenases, primarily SDH, reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the enzymatic activity of SDH. By treating cells with 3-NPA and measuring the subsequent reduction in formazan production, the inhibitory effect of 3-NPA on SDH activity can be quantified.

Materials and Reagents:

-

Cell line of interest (e.g., SH-SY5Y, PC12, or primary neurons)

-

Cell culture medium and supplements

-

3-Nitropropionic acid (3-NPA)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Step-by-step Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow overnight.

-

Treatment with 3-NPA: Prepare a series of dilutions of 3-NPA in cell culture medium. Remove the old medium from the cells and add the 3-NPA-containing medium. Include a vehicle control (medium without 3-NPA).

-

Incubation: Incubate the cells with 3-NPA for a desired period (e.g., 24 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubation with MTT: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

Data Analysis:

-

Calculate the percentage of SDH inhibition for each concentration of 3-NPA compared to the vehicle control.

-

Plot the percentage of inhibition against the log of the 3-NPA concentration to generate a dose-response curve and determine the IC50 value.

References

- 1. The biochemistry of the metabolic poison propionate 3-nitronate and its conjugate acid, 3-nitropropionate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 3-Nitropropionate, the toxic substance of Indigofera, is a suicide inactivator of succinate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. plu.mx [plu.mx]

- 5. 3-nitropropionic acid inhibition of succinate dehydrogenase (complex II) activity in cultured Chinese hamster ovary cells: antagonism by L-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Partial inhibition of brain succinate dehydrogenase by 3-nitropropionic acid is sufficient to initiate striatal degeneration in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scientificlabs.ie [scientificlabs.ie]

Initial Signs of 3-Nitropropionic Acid Toxicity in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial signs of 3-Nitropropionic acid (3-NP) toxicity in animal models, a critical tool for studying neurodegenerative diseases such as Huntington's disease. 3-NP is a potent mitochondrial toxin that selectively damages the striatum, mimicking key pathological features of this devastating disorder.[1][2][3][4] This guide summarizes key behavioral, biochemical, and histopathological findings, details experimental protocols, and visualizes the underlying molecular pathways.

Core Concepts of 3-NP Toxicity

3-Nitropropionic acid is an irreversible inhibitor of succinate dehydrogenase (SDH), a crucial enzyme in both the citric acid cycle and the mitochondrial electron transport chain (Complex II).[5][6][7] Inhibition of SDH leads to a cascade of detrimental events, primarily:

-

Excitotoxicity: Increased vulnerability of neurons to glutamate, an excitatory neurotransmitter.[6][7][8][9]

-

Oxidative Stress: Generation of reactive oxygen species (ROS) that damage cellular components.[9][10][11]

These cooperative pathways ultimately lead to selective neurodegeneration, particularly of the medium spiny neurons in the striatum.[1][6][11][12]

Initial Behavioral and Neurological Signs

The onset of clinical signs in animal models following 3-NP administration can be rapid, with observable changes often appearing within hours to days, depending on the dose and administration route.[12][13]

Table 1: Summary of Initial Behavioral and Neurological Signs in Rodent Models

| Sign | Animal Model | Typical Onset | Description | References |

| General Activity | Mice, Rats | Hours to Days | Initial hypoactivity and reduced responsiveness to stimuli, sometimes interspersed with episodes of hyperactivity.[14] | [14] |

| Motor Deficits | Rats | ~3 days (chronic) | Progressive alterations in motor performance, including hind limb paresis and paralysis.[12][14] | [12][14] |

| Abnormal Movements | Mice | Hours to Days | Tremors, head bobbing, head tilt, and circling.[14] | [14] |

| Postural Changes | Mice | Hours to Days | Tail rigidity and elevation.[14] | [14] |

| Coordination | Rats | ~6 hours (acute) | Drowsiness, slowness of movement, and general uncoordination.[13] | [13] |

Early Biochemical and Cellular Alterations

The behavioral manifestations of 3-NP toxicity are underpinned by a series of biochemical and cellular changes that occur early in the toxicological process.

Table 2: Key Initial Biochemical and Cellular Changes

| Parameter | Tissue/Cell Type | Change | Method of Detection | References |

| Succinate Dehydrogenase (SDH) Activity | Heart Mitochondria | Decreased | Biochemical assays | [5][15] |

| ATP Levels | Brain, Heart | Decreased | Biochemical assays | [4][5][8][15] |

| Lactate Levels | Brain | Increased | Microdialysis, Biochemical assays | [4][7] |

| Reactive Oxygen Species (ROS) | Brain | Increased | Fluorescence-based assays | [10][11] |

| Lipid Peroxidation | Brain | Increased | Measurement of malondialdehyde (MDA) | [11][16] |

| c-Jun N-terminal Kinase (JNK) Activation | Striatum | Increased | Immunohistochemistry (phosphorylated JNK) | [3][12] |

| c-Jun Activation | Striatum | Increased | Immunohistochemistry | [3][12] |

| Calpain Activity | Striatum | Increased | Biochemical assays | [13] |

| DNA Fragmentation | Striatum | Increased | TUNEL staining, Oligonucleosome ELISA | [8][13] |

| Glutamate Levels | Brain | Moderate Increase | Microdialysis | [6][7] |

Histopathological Findings in Early Toxicity

Histopathological analysis reveals the structural consequences of the biochemical cascade initiated by 3-NP.

Table 3: Initial Histopathological Observations

| Finding | Brain Region | Description | Staining/Method | References |

| Selective Neurodegeneration | Striatum (esp. dorsolateral) | Progressive loss of cells, particularly medium spiny neurons.[3][12] | Cresyl Violet Staining | [3][12] |

| Neuronal Shrinkage | Striatum | Condensation of neuronal cell bodies. | Hematoxylin-Eosin (H&E), Nissl Staining | [13][17] |

| Apoptotic Bodies | Striatum | Fragmented nuclei indicative of apoptosis.[3][12] | Cresyl Violet Staining, TUNEL Staining | [3][12] |

| Edema | Striatum | Swelling of the tissue. | Histological evaluation | [13] |

| Mitochondrial Swelling | Cardiomyocytes, Neurons | Enlargement of mitochondria. | Electron Microscopy | [5][15] |

| Gliosis (later stage) | Striatum | Increased expression of GFAP in astrocytes.[17] | GFAP Immunohistochemistry | [17] |

| Cardiac Myocyte Swelling & Necrosis | Heart | Diffuse swelling and multifocal coagulative contraction band necrosis.[5][15] | H&E, Toluidine Blue Staining | [5][15] |

Experimental Protocols

Reproducing the initial signs of 3-NP toxicity requires carefully controlled experimental protocols. The following are generalized methodologies based on commonly cited studies.

Acute 3-NP Toxicity Model in Rats

-

Objective: To induce rapid onset of striatal lesions.

-

3-NP Preparation: Dissolve 3-NP in phosphate-buffered saline (PBS) and adjust the pH to 7.4 with NaOH.

-

Administration: Administer a single or repeated intraperitoneal (i.p.) injection of 3-NP (e.g., 20 mg/kg).[18][20]

-

Timeline: Observe for behavioral changes within hours.[13] Euthanize animals for tissue analysis at predefined time points (e.g., 6, 12, 24 hours) after the final injection.[13]

-

Endpoint Analysis:

-

Behavioral: Open field test, rotarod test.

-

Histological: Perfuse with 4% paraformaldehyde, prepare brain sections, and perform Cresyl violet or H&E staining.

-

Biochemical: Collect fresh brain tissue for analysis of ATP, lactate, and oxidative stress markers.

-

Chronic 3-NP Toxicity Model in Rats

-

Objective: To model the progressive nature of neurodegeneration seen in Huntington's disease.

-

Animals: Male Lewis or Wistar rats.[1]

-

Administration:

-

Timeline: Monitor for progressive behavioral deficits over the course of the administration.[3][12] Euthanize animals at the end of the treatment period or when a specific behavioral endpoint is reached.

-

Endpoint Analysis:

Signaling Pathways and Experimental Workflows

The neurotoxic effects of 3-NP are mediated by interconnected signaling pathways. Understanding these pathways is crucial for developing therapeutic interventions.

Signaling Pathway of 3-NP Induced Striatal Neurodegeneration

The following diagram illustrates the key molecular events following 3-NP administration, leading to neuronal apoptosis.

Caption: Key signaling pathways in 3-NP-induced neurotoxicity.

Experimental Workflow for Assessing 3-NP Toxicity

This diagram outlines a typical experimental workflow for studying the initial effects of 3-NP in an animal model.

Caption: A standard experimental workflow for 3-NP toxicity studies.

Conclusion

The 3-NP animal model provides a robust platform for investigating the mechanisms of striatal neurodegeneration. By carefully observing the initial behavioral, biochemical, and histopathological signs of toxicity, researchers can gain valuable insights into the pathogenesis of diseases like Huntington's and evaluate the efficacy of novel therapeutic strategies. The detailed protocols and pathway visualizations in this guide serve as a foundational resource for designing and executing such studies.

References

- 1. The 3-NP Model of Striatal Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-Nitropropionic acid: a mitochondrial toxin to uncover physiopathological mechanisms underlying striatal degeneration in Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Mitochondrial Toxin 3-Nitropropionic Acid Induces Striatal Neurodegeneration via a c-Jun N-Terminal Kinase/c-Jun Module | Journal of Neuroscience [jneurosci.org]

- 4. 3-Nitropropionic acid animal model and Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mitochondrial Toxin 3-Nitropropionic Acid Induces Cardiac and Neurotoxicity Differentially in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Nitropropionic Acid as a Tool to Study the Mechanisms Involved in Huntington’s Disease: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 7. conductscience.com [conductscience.com]

- 8. 3-Nitropropionic acid induces apoptosis in cultured striatal and cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3-Nitropropionic acid's lethal triplet: cooperative pathways of neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Role of oxidative stress in nanoparticles toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. The Mitochondrial Toxin 3-Nitropropionic Acid Induces Striatal Neurodegeneration via a c-Jun N-Terminal Kinase/c-Jun Module - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Calpain Is a Major Cell Death Effector in Selective Striatal Degeneration Induced In Vivo by 3-Nitropropionate: Implications for Huntington's Disease | Journal of Neuroscience [jneurosci.org]

- 14. cambridge.org [cambridge.org]

- 15. Mitochondrial toxin 3-nitropropionic acid induces cardiac and neurotoxicity differentially in mice - PubMed [pubmed.ncbi.nlm.nih.gov]